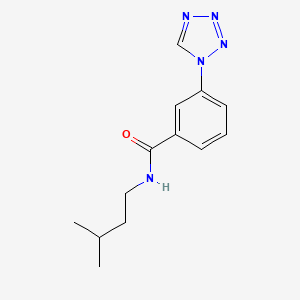

N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC10038238

Molecular Formula: C13H17N5O

Molecular Weight: 259.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N5O |

|---|---|

| Molecular Weight | 259.31 g/mol |

| IUPAC Name | N-(3-methylbutyl)-3-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C13H17N5O/c1-10(2)6-7-14-13(19)11-4-3-5-12(8-11)18-9-15-16-17-18/h3-5,8-10H,6-7H2,1-2H3,(H,14,19) |

| Standard InChI Key | VKGYKUIZVFPEAT-UHFFFAOYSA-N |

| SMILES | CC(C)CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

| Canonical SMILES | CC(C)CCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Introduction

N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide class, which are derivatives of benzoic acid. This compound is characterized by its benzamide core substituted with a tetrazole ring and a 3-methylbutyl group. The presence of the tetrazole ring classifies it further into heterocyclic compounds, making it an interesting subject for pharmacological studies due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-(3-methylbutyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several key steps, including the formation of the tetrazole ring and subsequent modifications to introduce the 3-methylbutyl group and the benzamide moiety. Specific reagents and conditions are required to optimize yield and purity, including temperature control, solvent selection, and reaction time. Advanced techniques such as continuous flow reactors and chromatography may be employed in industrial settings for large-scale production.

Synthesis Steps

-

Formation of Tetrazole Ring: This step involves the reaction of appropriate precursors to form the tetrazole ring.

-

Introduction of 3-Methylbutyl Group: The 3-methylbutyl group is attached to the benzamide core through a suitable coupling reaction.

-

Formation of Benzamide Moiety: The benzamide group is synthesized and attached to the tetrazole-substituted benzene ring.

Potential Applications Table

| Application Area | Potential Use |

|---|---|

| Medicinal Chemistry | Drug Development |

| Pharmacological Studies | Interaction with Enzymes/Receptors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume